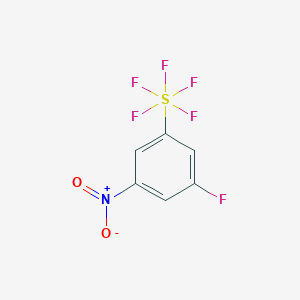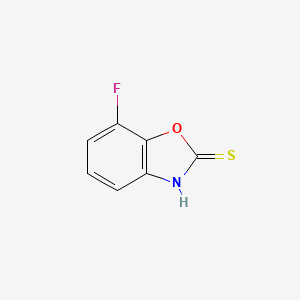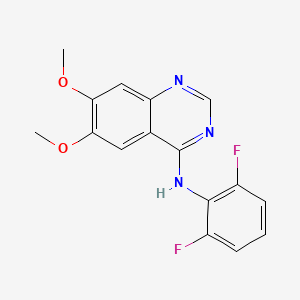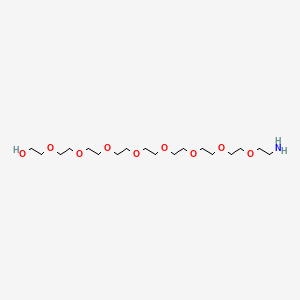
Amino-PEG9-alcohol
概要
説明
Amino-PEG9-alcohol is a polyethylene glycol (PEG) derivative that contains both amine and hydroxyl functional groups. This compound is known for its hydrophilic properties, which enhance the water solubility of molecules it is attached to. The presence of amine and hydroxyl groups makes it a versatile linker in various chemical and biological applications .
作用機序
Target of Action
Amino-PEG9-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, being a PEG-based linker, connects these two ligands, enabling the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By facilitating the degradation of specific target proteins, this compound (via PROTACs) can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
As a peg-based compound, it is known to increase the water solubility of compounds in aqueous media This property can potentially enhance the bioavailability of the PROTACs
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins. By acting as a linker in PROTACs, it enables the selective ubiquitination and degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein.
Action Environment
The action of this compound is influenced by various environmental factors. As a PEG-based compound, its hydrophilic nature allows it to increase the solubility of compounds in aqueous media This suggests that the presence of water and the pH of the environment could potentially influence its action Additionally, the stability and efficacy of this compound could be affected by factors such as temperature and the presence of other chemical entities
生化学分析
Biochemical Properties
The amine group in Amino-PEG9-alcohol is reactive with carboxylic acids, activated NHS esters, and carbonyls . This reactivity allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating biochemical reactions. The nature of these interactions is primarily chemical, involving the formation of covalent bonds .
Cellular Effects
The exact cellular effects of this compound are not well-documented in the literature. Given its chemical properties, it can be inferred that this compound may influence cell function by interacting with various biomolecules within the cell. Its hydrophilic PEG spacer could potentially enhance the solubility of other compounds in aqueous media, thereby influencing cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its amine group reacting with carboxylic acids, activated NHS esters, and carbonyls . This allows this compound to form covalent bonds with these molecules, potentially leading to changes in their function or activity. This could result in alterations in gene expression, enzyme activation or inhibition, and other molecular-level effects .
Metabolic Pathways
Given its reactivity with carboxylic acids, activated NHS esters, and carbonyls, it can be inferred that this compound may interact with enzymes or cofactors involved in these biochemical reactions .
Transport and Distribution
Its hydrophilic PEG spacer may enhance the solubility of other compounds in aqueous media, potentially influencing their transport and distribution .
準備方法
Synthetic Routes and Reaction Conditions
Amino-PEG9-alcohol can be synthesized through the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator. This process results in high purity amino-PEG-alcohol. Subsequent chain-end modification can yield various derivatives, such as N-hydroxy succinimidyl-PEG-azide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization processes under controlled conditions to ensure high purity and consistency. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and quality .
化学反応の分析
Types of Reactions
Amino-PEG9-alcohol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes) to form amides, esters, and other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly employed.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Primary amines.
Substitution: Amides, esters, and other derivatives.
科学的研究の応用
Amino-PEG9-alcohol is widely used in scientific research due to its versatility and functional properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Utilized in the production of various materials, including hydrogels and coatings
類似化合物との比較
Amino-PEG9-alcohol can be compared with other PEG derivatives that contain different functional groups. Some similar compounds include:
Amino-PEG-acid: Contains an amino group and a carboxylic acid group.
Amino-PEG-amine: Contains two amino groups.
Amino-PEG-sulfonic acid: Contains an amino group and a sulfonic acid group.
Uniqueness
This compound is unique due to its combination of amine and hydroxyl groups, which provides versatility in chemical reactions and applications. Its hydrophilic PEG spacer also enhances the solubility and stability of conjugated molecules, making it a valuable compound in various fields .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO9/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJVIFECZEOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


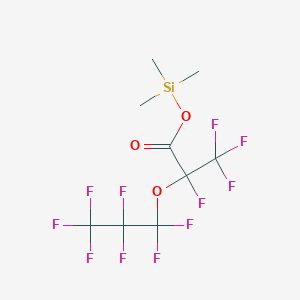
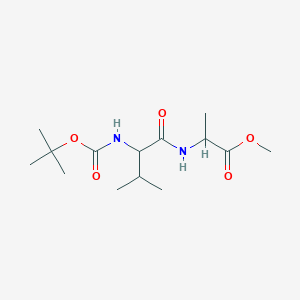
![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
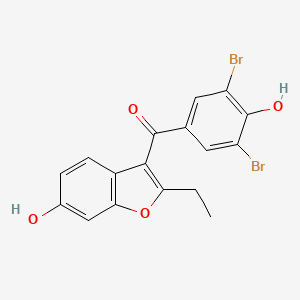
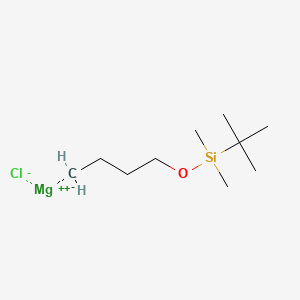
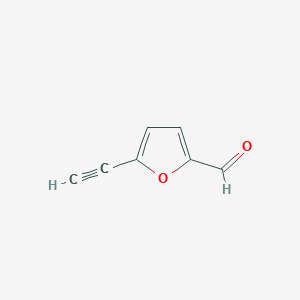
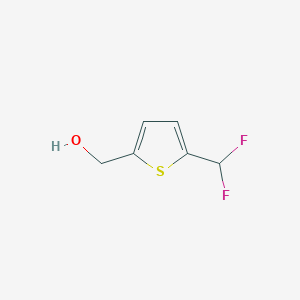
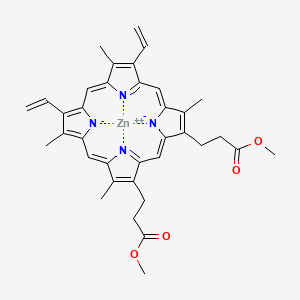
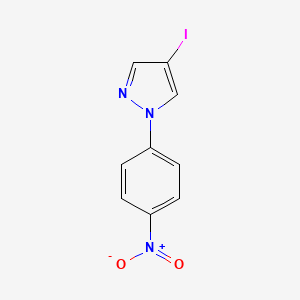
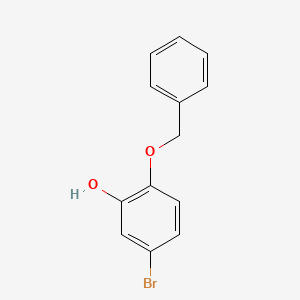
![7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B3105432.png)
